molecular formula C7H5Cl2NaO2S B13212958 Sodium (2,6-dichlorophenyl)methanesulfinate

Sodium (2,6-dichlorophenyl)methanesulfinate

Cat. No.: B13212958
M. Wt: 247.07 g/mol
InChI Key: KUMAWOSFKUIFCJ-UHFFFAOYSA-M
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Description

Sodium (2,6-dichlorophenyl)methanesulfinate is a sodium salt featuring a 2,6-dichlorophenyl group attached to a methanesulfinate moiety. These compounds are often used in pharmaceuticals, industrial processes, or as stabilizers due to their reactive sulfinate groups and aromatic stability .

Properties

Molecular Formula

C7H5Cl2NaO2S

Molecular Weight

247.07 g/mol

IUPAC Name

sodium;(2,6-dichlorophenyl)methanesulfinate

InChI

InChI=1S/C7H6Cl2O2S.Na/c8-6-2-1-3-7(9)5(6)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1

InChI Key

KUMAWOSFKUIFCJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of (2,6-Dichlorophenyl)amide of Carbopentoxysulfanilic Acid

This step involves the formation of the amide via acylation of 2,6-dichloroaniline with carbopentoxysulfanilic acid chloride:

  • Reactants:

    • 2,6-Dichloroaniline (2.2 g, 0.0136 mol)
    • Pyridine (3.23 g, 0.0406 mol)
    • Carbopentoxysulfanilic acid chloride (6.2 g, 0.0203 mol)
  • Procedure:

    • The mixture is added at 85°C with stirring at 80°C for 45 minutes.
    • Post-reaction, hot water (20 mL) is added, and the mixture is acidified with hydrochloric acid to pH 3-4.
    • The precipitate formed is filtered, washed, and dried.
    • Recrystallization yields the pure amide with approximately 40% efficiency.

Step 2: Conversion to Sodium Salt

  • Reactants:

    • Sodium hydroxide (NaOH, 0.232 g, 80% purity)
    • Ethanol (5 mL)
    • The synthesized amide (2.5 g)
  • Procedure:

    • NaOH is dissolved in ethanol, and the amide is dissolved separately.
    • The two solutions are mixed and stirred for 20 minutes.
    • Ethanol is distilled off under vacuum, and the residual precipitate is dried.
    • The yield of the sodium salt is approximately 80%, amounting to about 2.1 g.
  • Reaction conditions: Stirring at room temperature, pH maintained between 5-5.5 during the process.

Alternative Synthesis via Sulfonyl Chloride Route

Preparation of Carbopentoxy Sulfanilic Acid Chloride

  • Reactants:

    • Amyl ether of phenylcarbamic acid
    • Chlorosulfonic acid (17.5 g, 0.150 mol)
  • Procedure:

    • The sulfonic acid derivative is synthesized by slow addition of the amyl ether to chlorosulfonic acid at 30°C, maintaining temperature below 35°C.
    • The mixture is heated to 50°C for 2 hours.
    • The precipitate is filtered, washed, and dried, yielding carbopentoxy sulfanilic acid chloride with nearly 100% efficiency.

Formation of the Sulfinate

  • The sulfonyl chloride reacts with sodium sulfite or sodium bisulfite in aqueous medium to produce the corresponding sodium sulfinate, which can be further purified and characterized.

Summary of Key Reaction Conditions and Yields

Method Key Reactants Solvent Temperature Yield Remarks
Amide synthesis + NaOH 2,6-Dichloroaniline + Carbopentoxysulfanilic acid chloride Ethanol 80-85°C ~40-80% Recrystallization improves purity
Sulfonyl chloride route Amyl ether of phenylcarbamic acid + Chlorosulfonic acid - 30-50°C ~100% Efficient sulfonyl chloride formation
Reduction of sulfonates Sodium metal + Malonates Ethanol Room temp to reflux ~97% Via decarboxylation and oxidation

Supporting Data and Research Outcomes

  • The patent literature confirms the feasibility of synthesizing the sodium salt via direct reaction of the amide with sodium hydroxide in ethanol, with optimized pH conditions (5-5.5) to maximize yield and purity.
  • Scientific studies highlight the versatility of sodium sulfinates as intermediates, with methods involving sulfonyl chlorides, decarboxylation, and oxidation processes being most prominent.
  • Commercial synthesis reports for related sulfinate compounds demonstrate high yields (>90%) under controlled conditions, emphasizing the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions: Sodium (2,6-dichlorophenyl)methanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of polar solvents and mild heating.

Major Products:

Scientific Research Applications

Sodium (2,6-dichlorophenyl)methanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (2,6-dichlorophenyl)methanesulfinate involves its ability to act as a nucleophile in chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Sodium (2,6-dichlorophenyl)methanesulfinate with analogous compounds:

Compound Name Chemical Formula Key Functional Groups Notable Properties
This compound Not explicitly provided 2,6-dichlorophenyl, sulfinate Hypothesized: Moderate solubility in polar solvents
Sodium Diclofenac C₁₄H₁₀Cl₂NNaO₂ 2,6-dichlorophenyl, acetate Water-soluble; used as an NSAID
Sodium Hydroxymethanesulphinate CH₃SO₂Na Methanesulfinate High thermal stability; LD₅₀ >5,000 mg/kg (oral, rat)
Sodium Metabisulfite Na₂S₂O₅ Disulfite Preservative; ADI 0–0.7 mg/kg bw (as SO₂)
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Allylic sulfonate Polymer applications; CAS 1561-92-8

Research Findings and Key Differences

  • Toxicity : Sodium Diclofenac exhibits significantly higher toxicity (lower LOAEL) compared to Sodium Hydroxymethanesulphinate, likely due to its arylacetic acid structure enhancing biological activity .
  • Solubility and Reactivity : Sulfinate-containing compounds (e.g., Sodium Hydroxymethanesulphinate) demonstrate greater reducing capacity compared to sulfonates or disulfites, influencing their industrial roles .
  • Regulatory Status : Sodium Metabisulfite has well-defined safety thresholds (ADI), whereas Sodium Diclofenac requires strict dosage control due to its pharmacological potency .

Biological Activity

Sodium (2,6-dichlorophenyl)methanesulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and significant biological effects, particularly its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C8_{8}H6_{6}Cl2_{2}NaO2_{2}S
  • Molecular Weight : 247.07 g/mol

The compound features a sulfinyl group attached to a methylene bridge that connects to a dichlorophenyl group. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity and biological properties compared to other sulfinates.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Direct Sulfonation : Involves the reaction of dichlorobenzene with sulfur dioxide in the presence of sodium hydroxide.
  • Reduction of Sulfonyl Chlorides : Sodium bisulfite can be used to reduce corresponding sulfonyl chlorides to form the sulfinates.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit bacterial growth effectively, making it a candidate for use as an antimicrobial agent. Some key findings include:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Studies suggest that compounds in the sulfinates class can inhibit various bacterial strains, which is critical for developing new antibiotics.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for this compound against specific bacteria have been reported to be in the low micromolar range, indicating strong antibacterial activity.

Cytotoxicity and Cancer Research

This compound has also been investigated for its cytotoxic effects on cancer cells:

  • Cell Viability Assays : In vitro studies using MTT and crystal violet assays have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines .
  • IC50 Values : The IC50 values for this compound have been reported in the micromolar range, suggesting potential as an anticancer agent. For example, one study identified an IC50 of approximately 74 µM against specific cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeUnique Features
Sodium (2-chloro-4-fluorophenyl)methanesulfinateFluorinated derivativeEnhanced reactivity due to fluorine presence
Sodium (4-chlorophenyl)methanesulfinateMonochlorinated variantSimpler structure; less steric hindrance
Sodium bis(2-chloroethyl)sulfinateBis-sulfinateContains two chloroethyl groups; more complex
Sodium 4-(methylthio)phenylmethanesulfinateMethylthio derivativeDifferent functional group affecting reactivity

The dichlorinated structure of this compound contributes to its enhanced reactivity compared to less substituted analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated effective inhibition at concentrations as low as 50 µM.
  • Cytotoxicity in Cancer Cells : In a controlled experiment involving human cancer cell lines, this compound demonstrated significant cytotoxic effects with IC50 values ranging between 60 µM and 80 µM across different cell types.
  • Mechanism of Action : Further research is needed to elucidate the exact mechanisms through which this compound exerts its biological effects. Preliminary studies suggest it may involve the induction of oxidative stress in target cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium (2,6-dichlorophenyl)methanesulfinate, and how can purity be validated?

  • Methodology : The compound is typically synthesized via sulfination of 2,6-dichlorophenylmethanesulfonyl precursors using sodium salts under controlled pH. For purity validation, employ high-performance liquid chromatography (HPLC) with a reverse-phase C18 column (e.g., 250 mm × 4.6 mm I.D.), isocratic elution (65% acetonitrile/35% sodium acetate buffer, pH 4.0), and UV detection at 280 nm . Quantify impurities using calibration curves (linearity: r² ≥ 0.999) and confirm structural integrity via NMR or FT-IR.

Q. How can researchers ensure stability during storage and handling of this compound?

  • Methodology : Store the compound in anhydrous conditions at 4°C, shielded from light. Conduct accelerated stability studies by exposing samples to 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and track sulfinate-to-sulfonate oxidation using mass spectrometry. Use sodium sulfite (150 mg) in sample preparation to minimize oxidation during analysis .

Advanced Research Questions

Q. What experimental designs are suitable for studying hydrolytic stability in biological matrices?

  • Methodology : Simulate physiological conditions by incubating the compound in sodium acetate buffers (pH 1.2 and 7.4) and human plasma at 37°C. Sample at intervals (e.g., 0–48 hours), extract with ethyl acetate, and quantify residual compound via HPLC. Use ANOVA with Tukey’s post hoc test for statistical analysis of degradation kinetics. Example findings: Hydrolysis at pH 1.2 shows <5% degradation over 8 hours, while plasma exhibits 50% degradation at 24 hours .

Q. How can pharmacological activity be evaluated against inflammation models?

  • Methodology : Use the carrageenan-induced rat paw edema model. Administer this compound (100 µmol/kg) orally and measure edema volume at 1–4 hours post-induction. Compare efficacy to diclofenac (positive control) and validate results via histopathological analysis. Include a negative control group (vehicle only) and calculate ED₅₀ values .

Q. What analytical strategies resolve contradictions in stability data across different pH conditions?

  • Methodology : Perform parallel studies using (1) HPLC-MS to identify degradation products and (2) kinetic modeling (e.g., first-order decay constants). For example, conflicting data on pH 7.4 stability may arise from auto-oxidation; adding antioxidants (e.g., sodium metabisulfite) during sample preparation can clarify true hydrolytic vs. oxidative degradation pathways .

Q. How to design toxicology studies adhering to OECD guidelines?

  • Methodology : Follow OECD Test Guideline 408 (90-day oral toxicity in rats). Dose rats with 0.25–600 mg/kg/day, monitor clinical signs, and assess hematological, biochemical, and histopathological endpoints. Calculate NOAEL/LOAEL using benchmark dose modeling. Note: this compound derivatives show LOAEL at 0.25 mg/kg for renal toxicity in rats .

Methodological Notes

  • Chromatography : Use Shimadzu LC-10AD systems with SPD-10A UV detectors for reproducibility .
  • Sample Extraction : Ethyl acetate partitioning with sodium sulfite minimizes artifactual oxidation .
  • Statistical Analysis : Express data as mean ± SEM and use Sigma-Stat for ANOVA/Tukey’s tests .

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